molecular formula C13H12O2 B099510 2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene CAS No. 16863-61-9

2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene

Cat. No. B099510
CAS RN: 16863-61-9
M. Wt: 200.23 g/mol
InChI Key: WTRXKCNFPMTAJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene, also known as HDAS, is a spirocyclic compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields of scientific research. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regioselective Synthesis : This compound can be used in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, as demonstrated by Alonso et al. (2005). These structures are present in a variety of natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).

  • Cyclopentenone Derivatives Synthesis : Yin, Wu, and Wu (2002) showed that this compound and its analogues can be converted into cyclopentenone derived oxabicyclic compounds, useful in synthesizing the natural product chrycorin (Yin, Wu, & Wu, 2002).

  • Electrolytic Ethoxylation : In a study by Markushina and Shulyakovskaya (1970), the compound was used in the electrolytic ethoxylation of γ-furylalkanols, leading to various derivatives of 2-ethoxy-1,6-dioxaspiro[4.4]-3-nonene (Markushina & Shulyakovskaya, 1970).

  • Allenol Ether Synthesis : Kocieňski and Whitby (1991) utilized this compound in the synthesis of allenol ether intermediates, leading to 1,7-dioxaspiro[5.5]undec-4-enes and 1,6-dioxaspiro[4.5]dec-3-enes (Kocieňski & Whitby, 1991).

Biological and Natural Product Studies

  • Identification in Natural Products : Nakamura et al. (1998) identified stereoisomers of this compound in Artemisia lactiflora, demonstrating its role as an inhibitor of superoxide generation in differentiated HL-60 cells (Nakamura, Ohto, Murakami, Jiwajinda, & Ohigashi, 1998).

properties

CAS RN

16863-61-9

Product Name

2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene

InChI

InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3

InChI Key

WTRXKCNFPMTAJV-UHFFFAOYSA-N

SMILES

CC#CC#CC=C1C=CC2(O1)CCCO2

Canonical SMILES

CC#CC#CC=C1C=CC2(O1)CCCO2

Other CAS RN

16863-61-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
Reactant of Route 2
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
Reactant of Route 3
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
Reactant of Route 4
Reactant of Route 4
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
Reactant of Route 5
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
Reactant of Route 6
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene

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